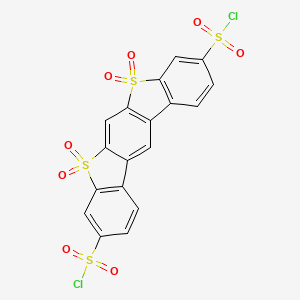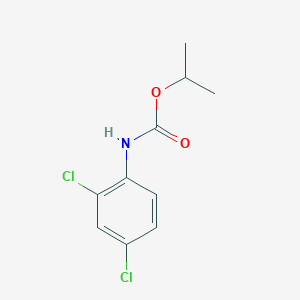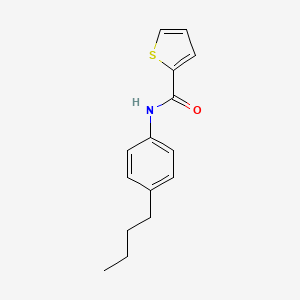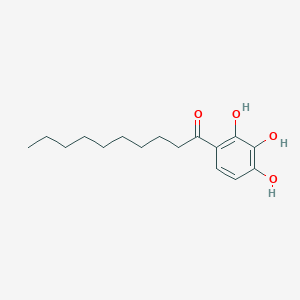
Chlorodecylmercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorodecylmercury is an organomercury compound with the chemical formula C₁₀H₂₁ClHg. It is a member of the broader class of organomercury compounds, which are characterized by the presence of a carbon-mercury bond. These compounds are known for their stability towards air and moisture but are sensitive to light .
Vorbereitungsmethoden
Chlorodecylmercury can be synthesized through various methods. One common approach involves the direct reaction of hydrocarbons with mercury(II) salts. For instance, the reaction of decyl chloride with mercuric chloride can yield this compound. The reaction conditions typically require an inert atmosphere and the use of solvents like diethyl ether .
Analyse Chemischer Reaktionen
Chlorodecylmercury undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form mercuric oxide and other by-products.
Reduction: Reduction reactions can convert this compound to elemental mercury and decane.
Common reagents used in these reactions include sodium borohydride for reduction and sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chlorodecylmercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: In biological studies, this compound is used to investigate the effects of mercury compounds on cellular processes.
Medicine: Although not commonly used in modern medicine due to its toxicity, it has been studied for its potential therapeutic effects in the past.
Wirkmechanismus
The mechanism of action of chlorodecylmercury involves its interaction with cellular components. It can bind to thiol groups in proteins, disrupting their function. This binding can lead to the inhibition of enzymes and other proteins, ultimately affecting cellular metabolism and function .
Vergleich Mit ähnlichen Verbindungen
Chlorodecylmercury can be compared to other organomercury compounds such as methylmercury and ethylmercury. While all these compounds share the characteristic carbon-mercury bond, this compound is unique due to its longer carbon chain, which can influence its reactivity and toxicity. Similar compounds include:
- Methylmercury (CH₃Hg)
- Ethylmercury (C₂H₅Hg)
- Phenylmercury (C₆H₅Hg) .
This compound stands out due to its specific applications in industrial processes and its distinct chemical properties.
Eigenschaften
CAS-Nummer |
78571-20-7 |
|---|---|
Molekularformel |
C10H21ClHg |
Molekulargewicht |
377.32 g/mol |
IUPAC-Name |
chloro(decyl)mercury |
InChI |
InChI=1S/C10H21.ClH.Hg/c1-3-5-7-9-10-8-6-4-2;;/h1,3-10H2,2H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
NWFMTIILEVNTSX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC[Hg]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962019.png)
![3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide](/img/structure/B11962024.png)
![N-[2,2-dichloro-1-(phenylsulfonyl)vinyl]benzamide](/img/structure/B11962028.png)
![7-hydroxy-9-(3-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11962029.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962030.png)
![7,7-Dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B11962035.png)





![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11962054.png)
![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B11962058.png)
